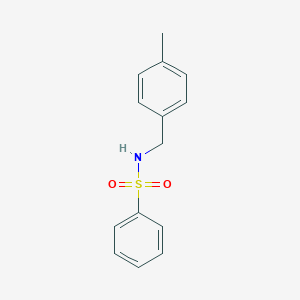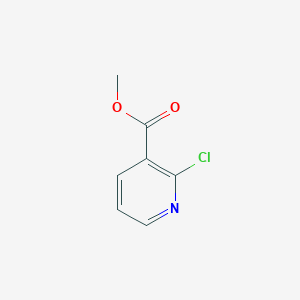
2-氯烟酸甲酯
概述
描述
Methyl 2-chloronicotinate is a chemical compound with the molecular formula C7H6ClNO2. It has an average mass of 171.581 Da and a monoisotopic mass of 171.008713 Da .
Synthesis Analysis
Methyl 2-chloronicotinate can be synthesized by adding 15.76g (0.1 µM) 2-chloro-3-picolinic acid to 100 ml methanol under an ice bath, followed by the addition of 17.85g (0.15 µM) thionyl chloride. The mixture is then stirred and heated to reflux for 8 hours. The reaction is tracked using thin layer chromatography until the raw materials point disappears .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloronicotinate is characterized by the presence of 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 41.0±0.3 cm³ and a polarizability of 16.3±0.5 10^-24 cm³ .
Physical And Chemical Properties Analysis
Methyl 2-chloronicotinate has a density of 1.3±0.1 g/cm³, a boiling point of 238.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.5±3.0 kJ/mol and a flash point of 97.9±21.8 °C .
科学研究应用
2-氯烟酸甲酯用于合成 2-氨基烟酸,可以通过在微波照射下使 2-氯烟酸与胺反应来制备 (Quevedo, Bavetsias, & McDonald, 2009).
它是农药和药品合成中的前体。对红球菌 ZJB-09149 的研究突出了其在将 2-氯-3-氰基吡啶转化为 2-氯烟酸中的作用 (Jin, Li, Liu, Zheng, & Shen, 2011).
在制药行业中发现了一个有趣的应用,其中与 2-氯烟酸的异常 Ullman 反应产生了异烟碱,一种具有潜在镇痛抗炎特性的化合物 (Cadena, Canicio, Mitjavila, & Stampa, 1977).
在农业中,它已被用于研究农药漂移,特别是在柑橘园中的毒死蜱甲酯 (Padovani & Capri, 2005).
已经对使用优良 AS 家族酰胺酶进行生物催化水解以酶促生产 2-氯烟酸进行了研究 (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).
已经研究了它的降解,例如,使用流体动力空化降解甲基对硫磷 (Patil & Gogate, 2012).
还进行了一项关于来自泛菌属的酰胺酶的基于结构的工程的研究,用于高效的 2-氯烟酸生物合成 (Tang, Jin, Wu, Jin, Zheng, & Zheng, 2018).
作用机制
Target of Action
Methyl 2-chloronicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a rubefacient , which means it causes dilation of the capillaries and an increase in blood circulation . The primary targets of Methyl nicotinate are the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The mode of action of Methyl nicotinate involves peripheral vasodilation . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This results in enhanced local blood flow at the site of application .
Biochemical Pathways
It is known that methyl nicotinate, a related compound, affects the prostaglandin d2 pathway .
Pharmacokinetics
It is known that methyl nicotinate has high gastrointestinal absorption and is a bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.82 (iLOGP), 1.67 (XLOGP3), 1.52 (WLOGP), 0.93 (MLOGP), and 1.83 (SILICOS-IT), with a consensus Log Po/w of 1.56 .
Result of Action
The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is due to the increased blood flow and subsequent warming effect caused by the dilation of peripheral blood capillaries .
安全和危害
Methyl 2-chloronicotinate should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke. Keep containers securely sealed when not in use .
属性
IUPAC Name |
methyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAJZBZLONIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193161 | |
| Record name | Methyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloronicotinate | |
CAS RN |
40134-18-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloronicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2-chloronicotinate in organic synthesis?
A1: Methyl 2-chloronicotinate serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of a chlorine atom and a methyl ester group, both susceptible to various chemical transformations. For instance, it acts as a key starting material in synthesizing benzo[g]quinolines (1-azaanthracenes) []. The chlorine atom can be readily substituted by nucleophiles, while the ester group allows for further functionalization or can be transformed into other functional groups.
Q2: How has computational chemistry been employed to study Methyl 2-chloronicotinate?
A2: Density Functional Theory (DFT) calculations, specifically using the B3LYP method and 6-311++G (d, p) basis set, have been instrumental in understanding the structural and electronic properties of Methyl 2-chloronicotinate []. These calculations provide valuable insights into its geometry, vibrational frequencies, HOMO-LUMO energies, and molecular interactions, such as dimer formation. Additionally, computational studies have also explored its NMR chemical shielding anisotropy (CSA) parameters [].
Q3: Can you elaborate on the spectroscopic characterization of Methyl 2-chloronicotinate?
A3: Methyl 2-chloronicotinate has been characterized using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy []. These techniques provide information about the vibrational modes of the molecule, which can be correlated to its structure and bonding. The experimental spectra are often compared with theoretical spectra obtained from computational studies to confirm the accuracy of the calculations and gain a deeper understanding of the vibrational behavior of the molecule.
Q4: Are there any studies investigating the biological activity of compounds derived from Methyl 2-chloronicotinate?
A4: Yes, research has explored the antimicrobial and anti-inflammatory activities of novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives synthesized from Methyl 2-chloronicotinate []. These studies highlight the potential of using this compound as a scaffold for developing new therapeutic agents. Additionally, other derivatives, like dipyrido[1,2-a:4',3'-d]pyrimidin-11-one and dipyrido[1,2-a:3',4'-d]pyrimidin-5-one, synthesized from Methyl 2-chloronicotinate have shown promising bactericidal activity against Pseudomonas aeroginosa [].
Q5: What synthetic routes utilize Methyl 2-chloronicotinate for preparing pharmaceutically relevant compounds?
A5: Methyl 2-chloronicotinate serves as a starting material in a novel synthetic route for producing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of riociguat []. Riociguat is a medication used to treat pulmonary hypertension. This highlights the application of Methyl 2-chloronicotinate in medicinal chemistry for developing important pharmaceutical compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

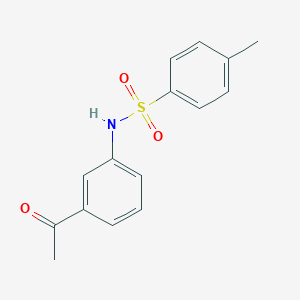
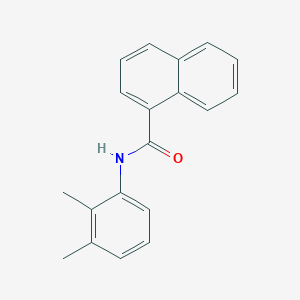
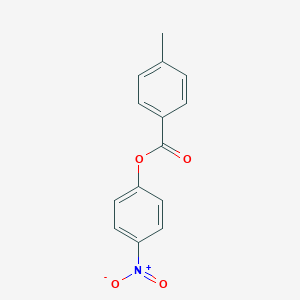
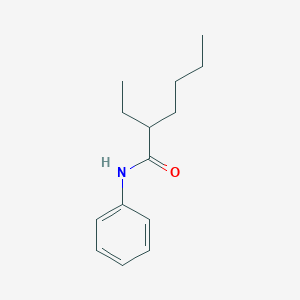
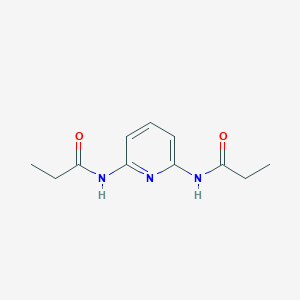
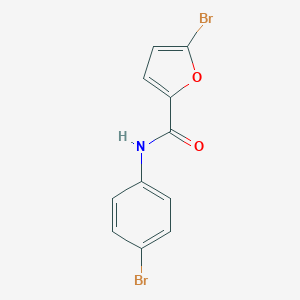
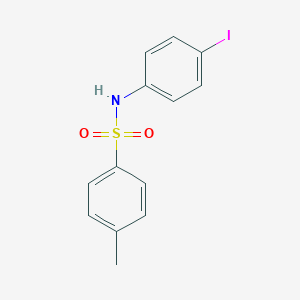
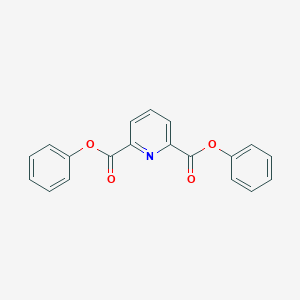

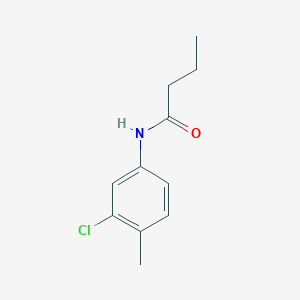

![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)
